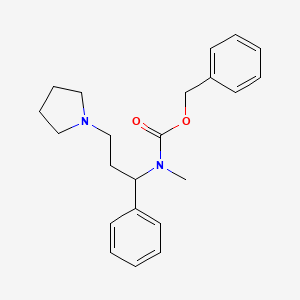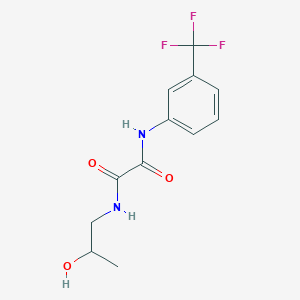
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
概要
説明
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFP or TFPox, is a chemical compound widely used in scientific research. TFPox is a potent inhibitor of serine proteases, a class of enzymes that play critical roles in various biological processes, including blood coagulation, inflammation, and immune response. In
作用機序
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is a reversible inhibitor, meaning that it can be displaced from the active site by excess substrate or other inhibitors.
生化学的および生理学的効果
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can lead to the prevention of blood clot formation, which has potential therapeutic applications in the treatment of thrombotic disorders. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the inflammatory response. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been used to study the role of serine proteases in cancer progression and metastasis.
実験室実験の利点と制限
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is also readily available and can be synthesized in large quantities, making it a cost-effective research tool. However, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has some limitations in lab experiments. It is a reversible inhibitor, which means that its inhibitory effect can be overcome by excess substrate or other inhibitors. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research. One area of interest is the development of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox-based therapeutics for the treatment of thrombotic disorders and inflammatory diseases. Another potential direction is the use of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox in the study of serine proteases involved in cancer progression and metastasis. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can be used as a tool for studying the mechanism of action of other protease inhibitors and the development of new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a valuable research tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool, including its potency and selectivity, availability, and cost-effectiveness. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research, including the development of therapeutics for thrombotic disorders and inflammatory diseases, the study of serine proteases in cancer progression and metastasis, and the development of new protease inhibitors.
科学的研究の応用
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is widely used in scientific research as a tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to inhibit several serine proteases, including thrombin, factor Xa, and trypsin, among others. By inhibiting these enzymes, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can help researchers understand the role of serine proteases in blood coagulation, inflammation, and immune response.
特性
IUPAC Name |
N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZVKHXMDLZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387810 | |
| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
CAS RN |
433241-66-8 | |
| Record name | N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


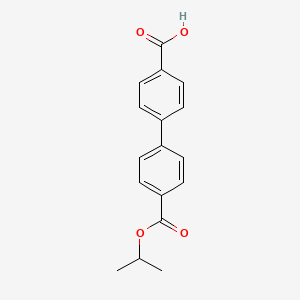
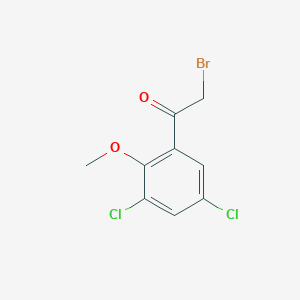
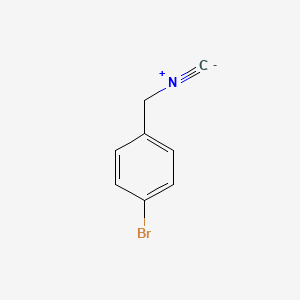
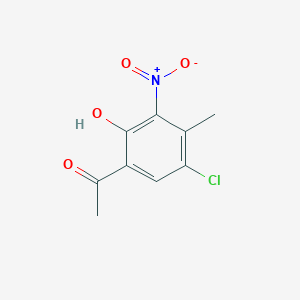
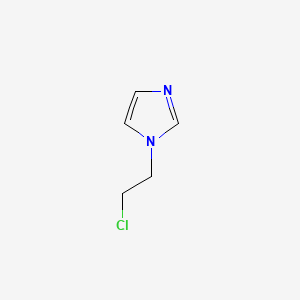
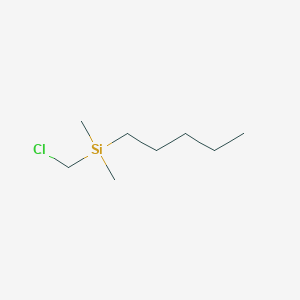
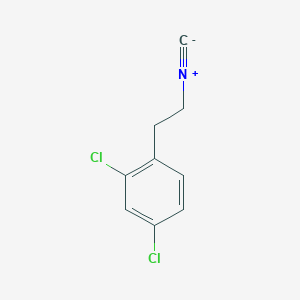
![2-Ethoxy-5-[(morpholine-4-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1596728.png)
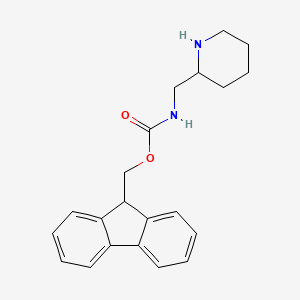
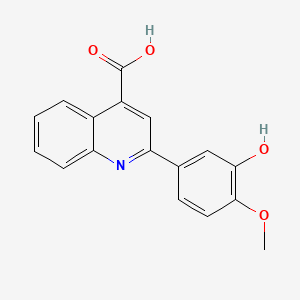
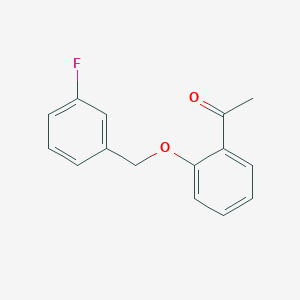
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
